Cas no 1170562-27-2 (2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride)

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride is a chemically synthesized compound featuring a chlorobenzyl group linked to an ethylamine moiety via a thioether bridge, with hydrochloride salt formation enhancing its stability. This structure imparts reactivity suitable for applications in pharmaceutical intermediates or organic synthesis, particularly where selective functionalization is required. The presence of the 3-chlorobenzyl group may contribute to lipophilicity, potentially improving membrane permeability in bioactive derivatives. The hydrochloride form ensures improved solubility in polar solvents, facilitating handling in synthetic workflows. Its well-defined molecular architecture makes it a valuable building block for constructing more complex molecules in medicinal chemistry and materials science research.
2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride structure
1170562-27-2 structure
商品名:2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride
CAS番号:1170562-27-2
MF:C9H12NSCl.HCl
メガワット:238.17722
MDL:MFCD09027132
CID:1071767
PubChem ID:18526229

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride
    • 1170562-27-2
    • AKOS005073145
    • 2-[(3-Chlorobenzyl)sulfanyl]ethylaminehydrochloride
    • 2-((3-Chlorobenzyl)thio)ethan-1-amine hydrochloride
    • KA-0714
    • CS-0441584
    • 2-{[(3-chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
    • MFCD09027132
    • VWB56227
    • 2-[(3-Chlorobenzyl)thio]ethylamine hydrochloride
    • 2-[(3-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride
    • 2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride
    • MDL: MFCD09027132
    • インチ: InChI=1S/C9H12ClNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H
    • InChIKey: FRPLSCSFTWTHJE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)Cl)CSCCN.Cl

計算された属性

  • せいみつぶんしりょう: 237.0145760g/mol
  • どういたいしつりょう: 237.0145760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 121
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.3Ų

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride セキュリティ情報

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB257558-1 g
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; .
1170562-27-2 95%
1g
€187.10 2023-04-27
abcr
AB257558-1g
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; .
1170562-27-2 95%
1g
€187.10 2025-02-27
TRC
C364733-100mg
2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride
1170562-27-2
100mg
$ 80.00 2022-04-28
abcr
AB257558-500 mg
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; .
1170562-27-2 95%
500mg
€132.00 2023-04-27
abcr
AB257558-5g
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; .
1170562-27-2 95%
5g
€696.70 2025-02-27
A2B Chem LLC
AE20931-5g
2-[(3-chlorobenzyl)sulfanyl]ethylamine hydrochloride
1170562-27-2 >95%
5g
$737.00 2024-04-20
A2B Chem LLC
AE20931-1mg
2-[(3-chlorobenzyl)sulfanyl]ethylamine hydrochloride
1170562-27-2 >95%
1mg
$201.00 2024-04-20
Apollo Scientific
OR14044-1g
2-[(3-Chlorobenzyl)thio]ethylamine hydrochloride
1170562-27-2
1g
£64.00 2023-09-02
TRC
C364733-10mg
2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride
1170562-27-2
10mg
$ 50.00 2022-04-28
TRC
C364733-50mg
2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride
1170562-27-2
50mg
$ 65.00 2022-04-28

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 関連文献

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochlorideに関する追加情報

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride (CAS No. 1170562-27-2): A Comprehensive Overview

Introduction to 2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride

2-(3-Chlorobenzyl)sulfanylethylamine hydrochloride, a compound with the CAS registry number 1170562-27-2, is a versatile chemical entity that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, characterized by its unique structure featuring a sulfanyl group and a benzyl chloride moiety, has demonstrated potential in various applications, particularly in drug development and material science. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its significance in modern chemistry.

Structural Features and Physical Properties

The molecular structure of 2-(3-chlorobenzyl)sulfanylethylamine hydrochloride is defined by its sulfanyl group (-S-), which acts as a key functional group, and the benzene ring substituted with a chlorine atom at the meta position. The presence of the sulfanyl group imparts unique electronic properties, making it reactive towards various nucleophilic and electrophilic attacks. The hydrochloride salt form of this compound contributes to its stability and solubility in aqueous media, which are critical factors for its potential use in pharmaceutical formulations.

Recent studies have focused on optimizing the synthesis of this compound to enhance its purity and yield. Researchers have explored alternative reagents and reaction conditions, such as using microwave-assisted synthesis or catalytic systems, to streamline the production process. These advancements not only improve the efficiency of synthesis but also reduce environmental impact, aligning with green chemistry principles.

Pharmacological Activity and Bioavailability

The pharmacological profile of 2-(3-chlorobenzyl)sulfanylethylamine hydrochloride has been extensively studied in preclinical models. Findings from recent research indicate that this compound exhibits potent antioxidant activity, which is attributed to the redox properties of the sulfanyl group. Additionally, it has shown promise as a potential neuroprotective agent, with studies demonstrating its ability to mitigate oxidative stress-induced neuronal damage.

In terms of bioavailability, the hydrochloride salt form ensures optimal absorption when administered orally or parenterally. This characteristic is crucial for its consideration as a therapeutic candidate in various disease models, including neurodegenerative disorders and cardiovascular diseases.

Applications in Drug Development and Material Science

The versatility of 2-(3-chlorobenzyl)sulfanylethylamine hydrochloride extends beyond pharmacology into material science. Its sulfur-containing functional groups make it an attractive candidate for polymer modification, where it can be used to enhance the mechanical properties of polymeric materials. Recent research has explored its use as a crosslinking agent in biodegradable polymers, offering potential applications in biomedical devices and drug delivery systems.

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its role as an intermediate highlights its importance in drug discovery pipelines, where it can be further modified to target specific biological pathways.

Conclusion: Future Prospects and Challenges

As research into 2-(3-chlorobenzyl)sulfanylethylamine hydrochloride (CAS No. 1170562-27-2) continues to evolve, its potential applications across diverse fields remain promising. The compound's unique chemical properties, coupled with advancements in synthetic techniques and pharmacological understanding, position it as a valuable asset in both academic and industrial settings.

However, challenges such as scalability for large-scale production and comprehensive toxicity profiling must be addressed to fully realize its therapeutic potential. Collaborative efforts between chemists, biologists, and material scientists will be essential to unlock the full spectrum of applications for this intriguing compound.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1170562-27-2)2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride
A1154348
清らかである:99%
はかる:5g
価格 ($):413.0